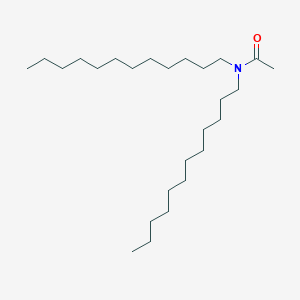

N,N-Didodecylacetamide

Descripción

N,N-Didodecylacetamide is a dialkylacetamide derivative characterized by two dodecyl (C₁₂H₂₅) chains attached to the nitrogen atom of an acetamide backbone. For instance, compounds like N,N-didodecylhexanamide (CAS 20532-34-7) and derivatives such as 2-[2-(didodecylamino)-2-oxoethoxy]-N,N-didodecylacetamide (CAS 850718-54-6) suggest that N,N-Didodecylacetamide is highly lipophilic, with applications in ionophores or surfactants due to its long alkyl chains .

The molecular formula for N,N-Didodecylacetamide can be inferred as C₂₅H₅₀NO, with a molecular weight of approximately 382.7 g/mol. Its structure confers unique solubility properties, likely being insoluble in water but soluble in nonpolar organic solvents.

Propiedades

IUPAC Name |

N,N-didodecylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO/c1-4-6-8-10-12-14-16-18-20-22-24-27(26(3)28)25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQJYGXFHGWRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345893 | |

| Record name | N,N-Didodecylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24956-04-5 | |

| Record name | N,N-Didodecylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Didodecylacetamide can be synthesized through the reaction of dodecylamine with acetic anhydride. The reaction typically proceeds as follows:

Reactants: Dodecylamine and acetic anhydride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of acetic anhydride. The mixture is heated to facilitate the reaction.

Procedure: Dodecylamine is added to acetic anhydride slowly with constant stirring. The reaction mixture is then heated to around 60-80°C for several hours until the reaction is complete.

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or hexane.

Industrial Production Methods: In an industrial setting, the production of N,N-Didodecylacetamide may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: N,N-Didodecylacetamide undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, N,N-Didodecylacetamide can undergo hydrolysis to yield dodecylamine and acetic acid.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.

Substitution: N,N-Didodecylacetamide can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles under appropriate conditions, depending on the desired substitution product.

Major Products:

Hydrolysis: Dodecylamine and acetic acid.

Oxidation: Corresponding amides and carboxylic acids.

Substitution: Products depend on the nucleophile used in the reaction.

Aplicaciones Científicas De Investigación

N,N-Didodecylacetamide has several applications in scientific research, including:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.

Biology: Employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.

Mecanismo De Acción

The mechanism of action of N,N-Didodecylacetamide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other colloidal structures. This property is exploited in various applications, including drug delivery and nanoparticle synthesis. The molecular targets and pathways involved are related to its ability to interact with hydrophobic and hydrophilic surfaces, facilitating the dispersion and stabilization of particles in solution.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : N,N-Didodecylacetamide’s two dodecyl groups render it significantly more hydrophobic than smaller analogs like N,N-dimethylacetamide (DMA) or N,N-diethylacetamide. This property aligns it with surfactants or lipid membrane studies.

- Boiling Points : Shorter-chain analogs (e.g., DMA) have lower boiling points due to reduced van der Waals interactions, whereas N,N-Didodecylacetamide’s high molecular weight suggests elevated thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.